Tert-butyl (1-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-2-methylbutyl)carbamate
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Overview
Description
tert-butyl carbamate , has the chemical formula C₅H₁₁NO₂ . It is an organic compound with the IUPAC name 1-(tert-butylcarbamoyl)-5-(ethylthio)-1,3,4-oxadiazole-2-methylbutane . This compound features a tert-butyl group (t-Bu) and an oxadiazole ring.
Preparation Methods
Synthetic Routes:: The synthesis of tert-butyl carbamate involves the reaction of tert-butyl isocyanate with 5-(ethylthio)-1,3,4-oxadiazole-2-carboxylic acid. The reaction proceeds as follows:
tert-butyl isocyanate+5-(ethylthio)-1,3,4-oxadiazole-2-carboxylic acid→tert-butyl carbamate
Industrial Production:: While there isn’t extensive information on large-scale industrial production, tert-butyl carbamate can be synthesized in the laboratory using standard organic synthesis techniques .
Chemical Reactions Analysis
Reactivity:: Tert-butyl carbamate can undergo various reactions, including:
Hydrolysis: Cleavage of the carbamate ester bond under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions at the carbamate nitrogen.
Amidation: Formation of amides via reaction with amines.
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).
Substitution: Nucleophiles (e.g., amines, thiols).
Amidation: Amines (e.g., ammonia, primary amines).
Esterification: Alcohols (e.g., methanol, ethanol).
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl carbamate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential use in drug development due to its reactivity and functional groups.
Materials Science: Incorporation into polymers or materials.
Mechanism of Action
The exact mechanism of action for tert-butyl carbamate’s effects remains an area of ongoing research. It may interact with biological targets or participate in metabolic pathways.
Comparison with Similar Compounds
While tert-butyl carbamate is unique due to its oxadiazole ring and tert-butyl group, other related compounds include:
Tert-butyl isocyanate: A precursor for tert-butyl carbamate.
Ethylthio-1,3,4-oxadiazole: A related heterocyclic compound.
Properties
Molecular Formula |
C14H25N3O3S |
---|---|
Molecular Weight |
315.43 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate |
InChI |
InChI=1S/C14H25N3O3S/c1-7-9(3)10(15-12(18)20-14(4,5)6)11-16-17-13(19-11)21-8-2/h9-10H,7-8H2,1-6H3,(H,15,18) |
InChI Key |
GJWKEFORDURVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NN=C(O1)SCC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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